REACTION_CXSMILES
|
[K].[N+:2]([C:5]1[NH:9][C:8]([N+:10]([O-:12])=[O:11])=[N:7][C:6]=1[N+:13]([O-:15])=[O:14])([O-:4])=[O:3].[CH3:16]OS(OC)(=O)=O>O>[CH3:16][N:9]1[C:5]([N+:2]([O-:4])=[O:3])=[C:6]([N+:13]([O-:15])=[O:14])[N:7]=[C:8]1[N+:10]([O-:12])=[O:11] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(N=C(N1)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×25 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (3×25 mL), brine (1×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the pale yellow syrupy residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified via Si-gel column chromatography (eluent: 10% ethyl acetate-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 mg | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |